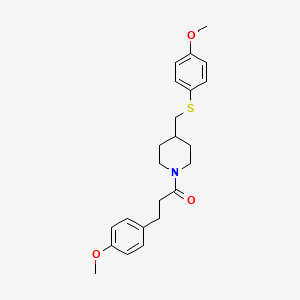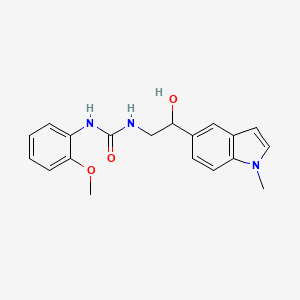
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as HMU-2100, is a novel urea-based compound that has been extensively researched for its potential applications in the field of cancer treatment. The compound has shown promising results in preclinical studies, and its unique structure and mechanism of action have attracted the attention of researchers worldwide.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The title compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been synthesized and characterized through various methods including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2(1)/c, displaying a unique molecular structure conducive for scientific study, particularly in the field of antitumor activities. The compound's structure facilitates interactions with biological targets, highlighting its potential in medicinal chemistry research (Ch Hu et al., 2018).
Biological Activity
Significant to its scientific applications, the title compound has been evaluated for antitumor activities through MTT assay. The study aimed to explore its potential effectiveness against various cancer cell lines, providing a foundational understanding of its interactions with the CDK4 protein. The docking study further analyzed the compound's binding efficiency and interaction mechanism within the active site of the CDK4 protein, suggesting a potential pathway for its antitumor activity (Ch Hu et al., 2018).
Applications in Synthesis and Material Science
Beyond its biological applications, research into similar urea compounds reveals their utility in synthesis and material science. For instance, studies on the synthesis of ureas demonstrate their role in producing materials with specific functions, such as hydrogels with tunable physical properties. These applications indicate a broad utility of urea compounds in designing materials with desired characteristics for various industrial and research purposes (G. Lloyd & J. Steed, 2011).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of substituted ureas, including compounds structurally related to the title compound, has contributed to understanding their degradation behavior in natural environments. This research is crucial for assessing the environmental impact and stability of these compounds, informing their safe and sustainable use in various applications (G. Gatidou & E. Iatrou, 2011).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-10-9-13-11-14(7-8-16(13)22)17(23)12-20-19(24)21-15-5-3-4-6-18(15)25-2/h3-11,17,23H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYSLHIOQXQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

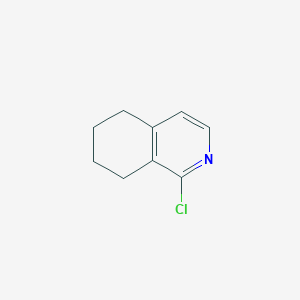
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[(2-morpholino-2-oxoethoxy)imino]methyl}malonamide](/img/structure/B2845558.png)
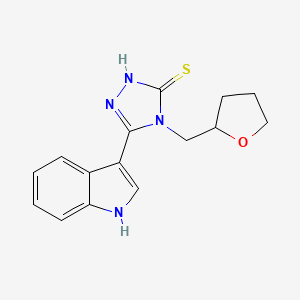
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2845560.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2845562.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)

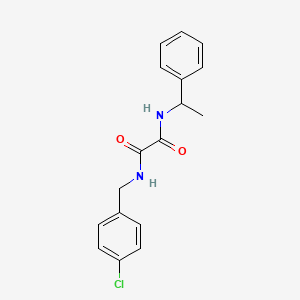
![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)
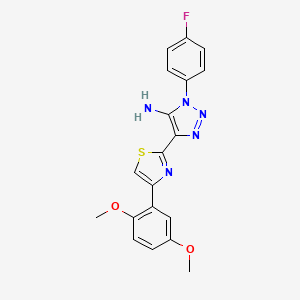
![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)
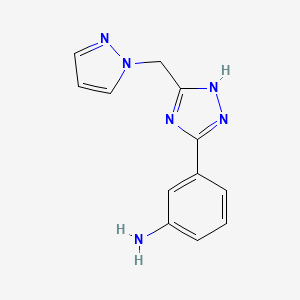
![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
